熊果酸

描述

Synthesis Analysis

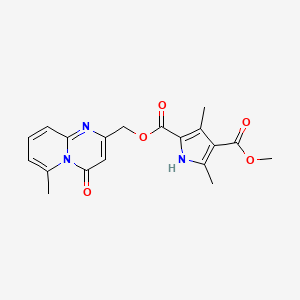

UA is a hydrophobic compound and is usually chemically modified to increase its bioavailability prior to administration . The chemical transformation of UA into novel C-3 aryl ester derivatives has been studied for their antitubercular potential . The title compounds were synthesized from UA and their structures were characterized by spectroscopic methods including ESI-MS, 1 H-NMR, 13 C-NMR, and elemental analysis .Molecular Structure Analysis

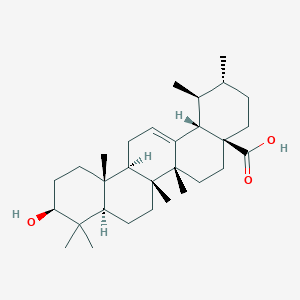

UA structures are based on a carboxylic functionalization on C-10 of β- and α-amyrin, respectively . Most researchers modified the molecular structure of UA at C-2 or hydroxyl (C-3) and carboxylic functional group (C-28) positions on the triterpenoid ring .Physical And Chemical Properties Analysis

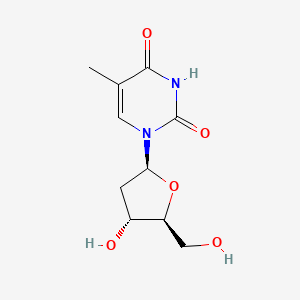

UA is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone . Its molecular formula is C30H48O3 .科学研究应用

Anti-Cancer Properties

Ursolic Acid (UA) has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer . It has significant anti-lung cancer activity and low toxicity . The research progress of UA derivatives against various types of lung cancer has been reviewed .

Metabolic Syndrome

Research suggests that UA may have positive effects on metabolic syndrome . Metabolic syndrome is a cluster of conditions that occur together, increasing your risk of heart disease, stroke, and type 2 diabetes.

Lipid Metabolism

UA may also play a role in lipid metabolism . Lipid metabolism is the process by which lipids are synthesized and degraded in cells.

Muscle Growth

UA has been investigated for its ability to promote muscle growth and improve exercise performance . This could have implications for athletes and individuals looking to increase muscle mass.

Weight Loss

Studies have shown that UA may contribute to weight loss . This could be due to its potential effects on metabolism and fat storage.

Animal Husbandry

UA is used in animal husbandry as an anti-inflammatory and antiviral agent, as well as for enhancing the integrity of the intestinal barrier . Although UA has been shown to have significant in vitro bacteriostatic effects, it is rarely used in animal nutrition .

Anti-Inflammatory Properties

UA has anti-inflammatory properties . This means it can help reduce inflammation in the body, which is a key factor in many chronic diseases.

Antimicrobial Properties

UA has been found to have antimicrobial properties . This means it can help fight off harmful microorganisms like bacteria and viruses.

作用机制

Target of Action

Ursolic acid targets numerous molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands . It also targets secreted phosphoprotein 1 and inhibits IL-1beta or TNF-alpha-induced C6 glioma invasion .

Mode of Action

Ursolic acid interacts with a number of molecular targets that play an essential role in many cell signaling pathways . It suppresses transformation, inhibits proliferation, and induces apoptosis of tumor cells . It also helps neutralize harmful free radicals in the body, which can lead to oxidative stress and damage cells .

Biochemical Pathways

Ursolic acid modulates various biochemical pathways. It inhibits NF-κB-mediated inflammatory pathways and increases the scavenging of reactive oxygen species (ROS) in numerous ways . It also upregulates endothelial-type nitric oxide synthase (eNOS) and cystathionine-λ-lyase (CSE), suggesting its vasorelaxant property . Moreover, it inhibits the activity of metalloproteinases, which may contribute to better outcomes in aneurysms management .

Pharmacokinetics

Ursolic acid is absorbed by the intestine through passive diffusion . The bioavailability of ursolic acid by oral administration is low . Therefore, it is usually chemically modified to increase its bioavailability prior to administration . The peak concentration occurs within one hour . No drug accumulation was observed with repeated doses of ursolic acid .

Result of Action

Ursolic acid exhibits various biological functions and potential health benefits. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer . It also significantly reduces the levels of inflammatory parameters IL-1β, IL-6, and TNF-α in tissues . Furthermore, it significantly elevates SOD and GSH levels, while significantly reducing MDA levels in tissues .

Action Environment

The action of ursolic acid can be influenced by environmental factors. For instance, the liver, an important metabolic organ, is where ursolic acid mainly distributes . Also, the compound’s action can be influenced by diet. When mice were fed a high-fat diet, accompanied by oral administration of ursolic acid, it could significantly reduce the total cholesterol and triglyceride levels in the liver and plasma .

未来方向

UA is currently undergoing phase I trials to investigate its safety and adverse effects in patients . Many novel UA derivatives have been developed to overcome its poor water solubility and low bioavailability . A variety of UA nanoformulations, such as micelles, liposomes, and nanoparticles, which can increase the solubility and bioactivity of UA, while promoting the accumulation of UA in tumor tissues, have been prepared .

属性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-GPOJBZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883221 | |

| Record name | (+)-Ursolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

One part dissolves in 88 parts methanol, 178 alcohol, (35 boiling alcohol), 140 ether, 388 chloroform, 1675 carbon disulfide. Moderately soluble in acetone. Soluble in hot glacial acetic acid and in 2% alcoholic NaOH. Insoluble in petroleum ether. | |

| Record name | URSOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/The authors/ previously reported that ursolic acid, a pentacyclic triterpene acid, inhibited the invasion of HT1080 human fibrosarcoma cells by reducing the expression of matrix metalloproteinase-9. Since the chemical structure of ursolic acid is very similar to that of dexamethasone, a synthetic glucocorticoid, ... whether ursolic acid acts through the glucocorticoid receptor /was investigated/. The expression of matrix metalloproteinase-9 is thought to be regulated similarly with matrix metalloproteinase-1 and matrix metalloproteinase-3 as containing common 2-O-tetradecanoylphorbol-acetate responsible region, where AP-1 proteins can bind. Dexamethasone has been studied to repress the 2-O-tetradecanoylphorbol-acetate-induced expression of matrix metalloproteinase-1 and matrix metalloproteinase-3 through a glucocorticoid receptor-mediated manner. In Northern blot analysis, we found that ursolic acid reduced the expression of matrix metalloproteinase-1 and matrix metalloproteinase-3 induced by 2-O-tetradecanoylphorbol-acetate. Similarly, ursolic acid down-regulated 2-O-tetradecanoylphorbol-acetate-induction of matrix metalloproteinase-9 gene in the same manner of dexamethasone. RU486, a potent glucocorticoid receptor antagonist, was used for identifying that ursolic acid-induced down-regulation of matrix metalloproteinase-9 expression is mediated by its binding to glucocorticoid receptor. The effect of ursolic acid on the matrix metalloproteinase-9 expression was blocked by RU486, suggesting that ursolic acid acts via a glucocorticoid receptor in the regulation of matrix metalloproteinase-9. Western blot analysis and immunocytochemistry showed that ursolic acid increased glucocorticoid receptor fraction in the nucleus, although it decreased the synthesis of glucocorticoid receptor mRNA. In addition, ursolic acid did not decrease the expression of c-jun and DNA-binding activity of AP-1 to its cognate sequences. Taken together, ... ursolic acid may induce the repression of matrix metalloproteinase-9 by stimulating the nuclear translocation of glucocorticoid receptor, and the translocated glucocorticoid receptor probably down-modulating the trans-activating function of AP-1 to 2-O-tetradecanoylphorbol-acetate responsible element of matrix metalloproteinase-9 promoter region., ... Ursolic acid suppressed NF-kappaB activation induced by various carcinogens including tumor necrosis factor (TNF), phorbol ester, okadaic acid, H2O2, and cigarette smoke. These effects were not cell type specific. Ursolic acid inhibited DNA binding of NF-kappaB consisting of p50 and p65. Ursolic acid inhibited IkappaBalpha degradation, IkappaBalpha phosphorylation, IkappaBalpha kinase activation, p65 phosphorylation, p65 nuclear translocation, and NF-kappaB-dependent reporter gene expression. Ursolic acid also inhibited NF-kappaB-dependent reporter gene expression activated by TNF receptor, TNF receptor-associated death domain, TNF receptor-associated factor, NF-kappaB-inducing kinase, IkappaBalpha kinase, and p65. The inhibition of NF-kappaB activation correlated with suppression of NF-kappaB-dependent cyclin D1, cyclooxygenase 2, and matrix metalloproteinase 9 expression. Thus, overall, /the/ results indicate that ursolic acid inhibits IkappaBalpha kinase and p65 phosphorylation, leading to the suppression of NF-kappaB activation induced by various carcinogens. These actions of ursolic acid may mediate its antitumorigenic and chemosensitizing effects. | |

| Record name | URSOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ursolic Acid | |

Color/Form |

Platelets from alcohol, Large, lustrous prisms from absolute alcohol, fine hair-like needles from dilute alcohol | |

CAS RN |

77-52-1 | |

| Record name | (+)-Ursolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ursolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Ursolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M2575F3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | URSOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C, MP: 246-247 °C /Ursolic acid methyl ester acetate/ | |

| Record name | URSOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ursolic acid exert its anticancer effects?

A1: Ursolic acid exhibits anticancer activity through various mechanisms, including:

- Induction of apoptosis: Ursolic acid promotes apoptosis (programmed cell death) in cancer cells through multiple pathways, such as activation of caspases (executioner proteins of apoptosis) like caspase-3 and caspase-9 [, , , ], upregulation of pro-apoptotic proteins like Bax [, , , ], and downregulation of anti-apoptotic proteins like Bcl-2 [, , , ].

- Suppression of cell proliferation: Ursolic acid inhibits the growth and proliferation of cancer cells, potentially by suppressing signaling pathways involved in cell cycle progression like the EGFR pathway [] and NF-κB pathway [].

- Inhibition of metastasis: Ursolic acid can hinder the spread of cancer cells by suppressing matrix metalloproteinases (MMPs) [, ], enzymes involved in the breakdown of extracellular matrix, which is crucial for cancer cell invasion and metastasis.

- Modulation of cellular metabolism: Recent studies suggest that ursolic acid might impact cancer cell metabolism, particularly glycolysis [], potentially contributing to its antitumor effects.

Q2: What are the potential benefits of ursolic acid in treating non-alcoholic fatty liver disease (NAFLD)?

A2: Ursolic acid shows promise in addressing NAFLD by:

- Regulating Th17 cells: Ursolic acid targets secreted phosphoprotein 1 (SPP1) [], a protein involved in immune responses. By suppressing SPP1 activity, ursolic acid modulates the differentiation of Th17 cells, a type of immune cell implicated in the inflammatory processes of NAFLD.

- Reducing inflammation and oxidative stress: Ursolic acid exhibits anti-inflammatory and antioxidant properties [], which could help alleviate liver damage and inflammation associated with NAFLD.

Q3: How does ursolic acid affect skeletal muscle health?

A3: Ursolic acid demonstrates potential benefits for skeletal muscle by:

- Inhibiting muscle atrophy: In preclinical studies, ursolic acid was shown to inhibit the expression of genes associated with muscle atrophy [], suggesting its potential to preserve muscle mass.

- Improving exercise performance: Dietary supplementation with ursolic acid in dogs with age-related muscle atrophy led to improved exercise participation and performance, suggesting a potential for enhancing muscle function [].

Q4: What is the molecular formula and weight of ursolic acid?

A4: The molecular formula of ursolic acid is C30H48O3, and its molecular weight is 456.70 g/mol.

Q5: What spectroscopic techniques are commonly employed for characterizing ursolic acid?

A5: Several spectroscopic methods are used for the identification and characterization of ursolic acid, including:

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the absorbance and transmittance of UV-Vis light, providing information about the presence of conjugated systems and functional groups [].

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the vibrational modes of chemical bonds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the magnetic properties of atomic nuclei, including 1H-NMR and 13C-NMR [, ].

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used [].

Q6: What are the challenges associated with the solubility and bioavailability of ursolic acid?

A6: Ursolic acid is known for its poor water solubility, which limits its bioavailability and therapeutic efficacy. []

Q7: What strategies have been explored to enhance the solubility and bioavailability of ursolic acid?

A7: Various approaches have been investigated to improve the delivery and efficacy of ursolic acid:

- Nanoparticles: Encapsulating ursolic acid in nanoparticles, such as liposomes, has shown promise in enhancing its solubility, stability, cellular uptake, and therapeutic efficacy in preclinical cancer models [].

- Solid Dispersions: Formulating ursolic acid as solid dispersions using polymers can enhance its dissolution rate and bioavailability [].

Q8: What analytical techniques are commonly used to quantify ursolic acid?

A8: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying ursolic acid in various matrices, including plant materials, extracts, and pharmaceutical formulations [, , , , , , , ].

Q9: What are the critical parameters considered in analytical method validation for ursolic acid determination?

A9: Validation of analytical methods for ursolic acid quantification typically involves assessing parameters like:

- Linearity: Evaluating the linear relationship between the concentration of ursolic acid and the analytical signal [, , , ].

- Accuracy: Determining the closeness of the measured value to the true value, often evaluated through recovery experiments [, , , , , , ].

- Precision: Assessing the agreement between replicate measurements, often expressed as relative standard deviation (RSD) [, , , , , , ].

- Specificity: Ensuring that the method selectively measures ursolic acid in the presence of other components in the sample matrix [].

Q10: Are there any known toxic effects or safety concerns associated with ursolic acid?

A11: While generally considered safe, high doses of ursolic acid might lead to some adverse effects. In a study on dogs, a high concentration of ursolic acid (100 μg/ml) was found to decrease the viability of human umbilical vein endothelial cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

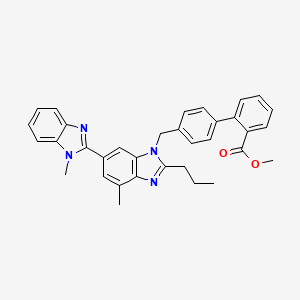

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)

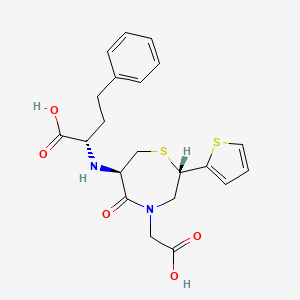

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)